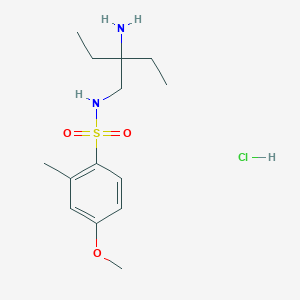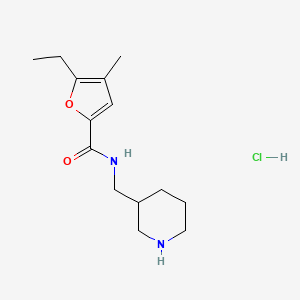![molecular formula C15H21ClF2N2O B7640932 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by noxious heat, low pH, and various endogenous and exogenous ligands. TRPV1 is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. A-967079 has been extensively studied as a tool compound for investigating the physiological and pathological functions of TRPV1.
Mécanisme D'action
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride is a competitive antagonist of the TRPV1 channel. This compound binds to the same site as capsaicin, a natural ligand of TRPV1, and blocks the channel activation by capsaicin and other agonists. This compound does not affect the basal activity of TRPV1 or other TRP channels. This compound has a high selectivity for TRPV1 over other TRP channels and other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to block the capsaicin-induced calcium influx in TRPV1-expressing cells and to reduce the capsaicin-induced nociceptive behavior in animal models. This compound has also been shown to reduce the TRPV1-mediated inflammatory responses in animal models of arthritis and colitis. This compound has been tested in human clinical trials for the treatment of chronic pain, but the results have been inconclusive.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has several advantages as a tool compound for investigating TRPV1. This compound is a highly selective antagonist of TRPV1 and does not affect other ion channels or receptors. This compound has a high potency and can be used at low concentrations. This compound is stable and can be stored for a long time. However, this compound has some limitations as a tool compound. This compound is not a reversible antagonist and cannot be used to study the recovery of TRPV1 activity after the antagonist removal. This compound may have off-target effects at high concentrations or in specific experimental conditions.
Orientations Futures
There are several future directions for the research on 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride and TRPV1. One direction is the development of more selective and reversible antagonists of TRPV1 for the treatment of chronic pain and other TRPV1-mediated diseases. Another direction is the investigation of the role of TRPV1 in other physiological and pathological processes such as thermoregulation, urinary bladder function, and cancer. A third direction is the exploration of the interactions between TRPV1 and other ion channels, receptors, and signaling pathways. A fourth direction is the development of new experimental approaches to study the TRPV1 channel structure, function, and regulation.
Méthodes De Synthèse
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride can be synthesized by a multi-step process starting from 2,5-difluoroacetophenone. The first step is the conversion of 2,5-difluoroacetophenone to 2,5-difluorobenzyl alcohol via reduction with sodium borohydride. The second step is the protection of the alcohol group with tert-butyldimethylsilyl chloride. The third step is the conversion of the protected alcohol to the corresponding mesylate with methanesulfonyl chloride. The fourth step is the substitution of the mesylate with piperidine-1-amine to form the intermediate amine. The final step is the condensation of the amine with 2-(2,5-difluorophenyl)acetyl chloride to form the target compound this compound hydrochloride.
Applications De Recherche Scientifique
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has been widely used as a tool compound for investigating the physiological and pathological functions of TRPV1. TRPV1 is involved in various physiological processes such as pain sensation, thermoregulation, and urinary bladder function. TRPV1 is also implicated in pathological conditions such as chronic pain, inflammation, and cancer. This compound has been used to study the role of TRPV1 in these processes and to develop potential therapeutic interventions.
Propriétés
IUPAC Name |
1-[2-(1-aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O.ClH/c1-10(18)14-4-2-3-7-19(14)15(20)9-11-8-12(16)5-6-13(11)17;/h5-6,8,10,14H,2-4,7,9,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPMKMDWCFIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CC2=C(C=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)


![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)


![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)